2,3-Dimethylpyrazine

Descripción

This compound has been reported in Streptomyces antioxidans, Allium cepa, and Corynebacterium glutamicum with data available.

an odorant that stimulates Grueneberg ganglion neurons; structure in first source

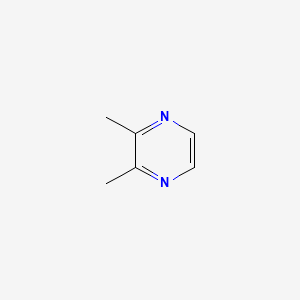

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQOBQJCDNLAPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064058 |

Source

|

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour |

Source

|

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

155.00 to 157.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) |

Source

|

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.030 |

Source

|

| Record name | 2,3-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/840/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] |

Source

|

| Record name | 2,3-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5910-89-4, 25704-73-8 |

Source

|

| Record name | 2,3-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF7883D0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,3-Dimethylpyrazine chemical properties and structure

An In-depth Technical Guide to 2,3-Dimethylpyrazine: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound is a heterocyclic organic compound that belongs to the pyrazine family.[1] It is a naturally occurring substance found in a variety of foods such as roasted sesame seeds, asparagus, black or green tea, and baked potatoes.[1] This compound is a significant contributor to the flavor and aroma of many cooked or roasted foods, often described as having a nutty, chocolate-like, or roasted scent.[2] Beyond its role as a flavoring agent, this compound is also an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and a summary of its biological activities.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a pleasant, characteristic odor.[4] It is soluble in water and organic solvents.

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈N₂

-

SMILES: CC1=NC=CN=C1C

-

InChI: InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3

-

InChIKey: OXQOBQJCDNLAPO-UHFFFAOYSA-N

-

CAS Registry Number: 5910-89-4

Quantitative Chemical Properties

| Property | Value | Source |

| Molecular Weight | 108.14 g/mol | |

| Boiling Point | 155.00 to 157.00 °C @ 760.00 mm Hg | |

| Melting Point | 11 - 13 °C | |

| Density | 0.997 - 1.030 g/cm³ | |

| Vapor Pressure | 1.5 mmHg | |

| Flash Point | 54 °C (closed cup) | |

| logP (Octanol-Water Partition Coefficient) | 0.54 | |

| Refractive Index | 1.501 - 1.510 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of an alpha-diketone with a diamine. One specific patented method involves the reaction of butanedione (also known as diacetyl or dimethyl diketone) with ethylenediamine.

Methodology:

-

Reaction Setup: An appropriate amount of ethylenediamine and 95% ethanol are added to a reactor equipped with a stirrer, reflux condenser, and a thermometer.

-

Cooling: The mixture is cooled to 0°C with continuous stirring.

-

Addition of Diketone: A solution of butanedione dissolved in 95% ethanol is slowly added dropwise to the cooled ethylenediamine solution while maintaining stirring.

-

Initial Reflux: The resulting solution is heated and refluxed for 30 minutes.

-

Catalyst Addition and Second Reflux: After a slight cooling, potassium hydroxide and a metal oxide catalyst are added to the mixture. The mixture is then heated to reflux again and stirred for 18 hours.

-

Work-up:

-

After cooling, the catalyst is removed by filtration.

-

The ethanol is recovered from the filtrate by distillation.

-

The remaining residue is extracted with diethyl ether.

-

The ether extract is dried over anhydrous sodium sulfate.

-

-

Purification: The dried ether solution is filtered, and the solvent is removed. The crude product is then purified by vacuum distillation, collecting the fraction at 75-78°C, followed by fractionation and refining to obtain the final product.

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Methods

The analysis of this compound is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, such as methanol or diethyl ether.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., ZB-5). The temperature of the GC oven is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the column's stationary phase.

-

Detection and Identification: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component. The mass spectrum of this compound can then be compared to a reference library for positive identification.

Caption: A workflow for the analysis of this compound via GC-MS.

Biological Activity and Applications

This compound has several known biological activities and applications:

-

Flavoring Agent: It is widely used as a flavoring agent in the food industry due to its desirable nutty and roasted aroma. It is a key component of the Maillard reaction, which is responsible for the browning and flavor development in cooked foods.

-

Antimicrobial and Antiviral Properties: Some studies suggest that pyrazine derivatives, including this compound, may possess antimicrobial and antiviral properties. For instance, it has shown potential efficacy against Picornavirus.

-

Effects on the Nervous System: Research has indicated that the inhalation of this compound can affect the autonomic and central nervous systems. It has been observed to increase parasympathetic nervous system activity, suggesting a potential relaxing or sedative effect.

-

Pharmaceutical Intermediate: this compound serves as a building block in the synthesis of various pharmaceutical compounds.

-

Safety: The Food Safety Commission of Japan (FSCJ) conducted a risk assessment and concluded that there is no safety concern with this compound when used as a food flavoring agent at current intake levels.

Conclusion

This compound is a versatile compound with significant applications in the food and pharmaceutical industries. Its distinct aroma and flavor profile make it a valuable food additive, while its chemical structure allows it to be a useful intermediate in organic synthesis. The experimental protocols for its synthesis and analysis are well-established, and ongoing research continues to explore its biological activities.

References

The Genesis of 2,3-Dimethylpyrazine: A Technical Guide to its Formation in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the formation of 2,3-dimethylpyrazine, a significant flavor compound, within the complex cascade of the Maillard reaction. This document provides a comprehensive overview of its precursors, reaction pathways, and the experimental methodologies used to investigate its synthesis. All quantitative data has been summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to this compound and the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry. It is responsible for the desirable sensory characteristics of a vast array of cooked foods. Within the myriad of compounds generated, pyrazines are a critical class of nitrogen-containing heterocycles that contribute roasted, nutty, and toasted aromas. Among these, this compound is a key contributor to the flavor profile of many thermally processed foods. Understanding the specific pathways of its formation is crucial for controlling and optimizing flavor development in food products and for synthesizing such compounds for various applications.

Precursors and Core Formation Mechanism

The formation of this compound is primarily dependent on the availability of specific precursors derived from the initial stages of the Maillard reaction.

Primary Precursors:

-

α-Dicarbonyl Compounds: The most direct precursor to the pyrazine ring's carbon backbone is an α-dicarbonyl compound, specifically 2,3-butanedione (diacetyl) . Diacetyl is a product of sugar fragmentation and degradation during the Maillard reaction.

-

Amino Acids: An amino acid is essential as the nitrogen source for the pyrazine ring. Alanine is a prominent amino acid precursor for the formation of this compound.

Core Mechanism:

The most widely accepted mechanism for the formation of this compound involves the Strecker degradation of an amino acid in the presence of an α-dicarbonyl compound. This reaction proceeds through the formation of an α-aminoketone intermediate. The overall pathway can be summarized as follows:

-

Strecker Degradation: An α-amino acid (e.g., alanine) reacts with an α-dicarbonyl compound (e.g., diacetyl) to form a Schiff base. This intermediate then undergoes decarboxylation and hydrolysis to yield a Strecker aldehyde and an α-aminoketone. For the formation of this compound, the key intermediate is 1-amino-2-propanone .

-

Condensation: Two molecules of the α-aminoketone (1-amino-2-propanone) condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is subsequently oxidized to the stable aromatic this compound.

An alternative pathway involves the reaction of an α-amino acid with a reducing sugar, which first generates Amadori or Heyns compounds. These compounds then rearrange and fragment to form α-dicarbonyls, which can then participate in the Strecker degradation as described above.

Quantitative Data on this compound Formation

The yield of this compound is influenced by various factors including the type of amino acid and sugar, temperature, pH, and the presence of other components like oils. The following tables summarize quantitative data from model system studies.

| Reactants | Reaction Conditions | Yield of this compound | Reference |

| Glucose + Lysine in Canola Oil | Aqueous model system | Formed in higher amounts | [1] |

| Glucose + Lysine in Sunflower Oil | Aqueous model system | Formed in even higher amounts | [1] |

| Glucose + Lysine in Olive Oil | Aqueous model system | Formed in lower amounts | [1] |

| Xylose + Lysine in Canola Oil | Aqueous model system | Formed in higher amounts | [1] |

| Xylose + Lysine in Sunflower Oil | Aqueous model system | Formed in even higher amounts | [1] |

| Xylose + Lysine in Olive Oil | Aqueous model system | Formed in lower amounts |

Experimental Protocols

Model System for this compound Formation

This protocol describes a typical laboratory-scale experiment to study the formation of this compound from its precursors.

Materials:

-

Alanine

-

2,3-Butanedione (Diacetyl)

-

Phosphate buffer (pH 7.0)

-

Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

-

Heating block or oven

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Reactant Preparation: Prepare a solution of alanine (e.g., 0.1 M) and 2,3-butanedione (e.g., 0.1 M) in a phosphate buffer (pH 7.0).

-

Reaction Setup: In a headspace vial, combine 1 mL of the alanine solution and 1 mL of the 2,3-butanedione solution. Seal the vial tightly.

-

Heating: Place the vial in a heating block or oven set to a specific temperature (e.g., 120°C) for a defined period (e.g., 60 minutes).

-

Cooling: After the reaction time, remove the vial and allow it to cool to room temperature.

-

Headspace SPME:

-

Place the cooled vial in a heating block set to a suitable extraction temperature (e.g., 60°C).

-

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption of the analytes.

-

Run the GC-MS analysis using a suitable temperature program to separate the volatile compounds. The mass spectrometer will be used for identification and quantification of this compound.

-

GC-MS Analysis Protocol for this compound

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 250°C at a rate of 10°C/min

-

Final hold: 250°C for 5 minutes

-

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

Quantification:

For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. An internal standard (e.g., 2-methyl-3-ethylpyrazine) is often used to improve accuracy and precision.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound Formation

Caption: Formation pathway of this compound in the Maillard reaction.

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the analysis of this compound.

References

The Sensory Profile of 2,3-Dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a heterocyclic aromatic organic compound that plays a significant role in the sensory experience of a wide variety of foods and beverages.[1][2] As a member of the pyrazine family, it is primarily formed during thermal processing, such as roasting, baking, and frying, through the Maillard reaction.[3] This compound is a key contributor to the desirable "roasty" and "nutty" aromas and flavors in products like coffee, cocoa, roasted nuts, and baked goods.[2][4] Understanding the sensory characteristics of this compound is crucial for food scientists in product development and quality control, as well as for researchers and drug development professionals investigating flavor perception and potential physiological effects. This technical guide provides an in-depth overview of the sensory properties of this compound, including its odor and taste profiles, sensory thresholds, and the underlying signaling pathways involved in its perception.

Sensory Characteristics

The sensory perception of this compound is characterized by a complex interplay of olfaction and gustation, contributing to a rich and desirable flavor profile.

Odor Profile

The odor of this compound is predominantly described as nutty, roasted, and reminiscent of cocoa and coffee. It is often associated with the aroma of roasted peanuts, peanut butter, and walnuts. More nuanced descriptors include caramellic, meaty, and slightly earthy notes. The specific odor characteristics perceived can be influenced by the concentration of the compound and the matrix in which it is present.

Taste Profile

The taste of this compound complements its aroma, with primary descriptors being nutty and caramellic. It can also impart a roasted coffee and bready taste. The overall taste is often described as savory and can enhance the perception of other flavor compounds present in a food system.

Quantitative Sensory Data

Sensory thresholds are a critical measure of the potency of a flavor compound. The following table summarizes the known quantitative sensory data for this compound.

| Sensory Parameter | Medium | Threshold Value | Reference |

| Odor Detection Threshold | Water | 2,500 ppb (parts per billion) |

Experimental Protocols

The determination of the sensory characteristics of flavor compounds like this compound relies on standardized and well-controlled experimental protocols involving human sensory panels.

Determination of Odor Detection Threshold

A common method for determining the odor detection threshold is based on the ASTM E679 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

-

This compound (high purity)

-

Odor-free, purified water

-

Glass sniffing bottles with Teflon-lined caps

-

Graduated pipettes and volumetric flasks

Procedure:

-

Panelist Selection and Training: A panel of 15-20 individuals is selected based on their sensory acuity and trained on the recognition of the target odor.

-

Sample Preparation: A stock solution of this compound in water is prepared. A series of dilutions is then created, typically in ascending order with a constant dilution factor (e.g., 1:2 or 1:3).

-

Presentation: Panelists are presented with a series of triangle tests. In each test, they receive three samples: two are blanks (odor-free water) and one contains a specific dilution of this compound. The order of presentation is randomized.

-

Evaluation: Panelists are instructed to sniff the headspace of each bottle and identify the sample that is different from the other two. They are forced to make a choice, even if they are not certain.

-

Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series. The group threshold is then calculated as the geometric mean of the individual thresholds.

Descriptive Sensory Analysis for Flavor Profile

To characterize the specific odor and taste attributes of this compound, a descriptive sensory analysis is conducted using a trained panel.

Objective: To identify and quantify the sensory attributes of this compound.

Materials:

-

This compound solutions at various concentrations above the detection threshold.

-

Reference standards for various aroma and taste attributes (e.g., roasted peanut, cocoa powder, caramel solution).

-

Unsalted crackers and purified water for palate cleansing.

Procedure:

-

Lexicon Development: The trained sensory panel develops a consensus vocabulary (lexicon) of descriptive terms for the aroma and taste of this compound. This is done through exposure to the compound and reference standards.

-

Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).

-

Sample Evaluation: Samples of this compound at different concentrations are presented to the panelists in a randomized and blind manner. Panelists evaluate the intensity of each attribute for both aroma (orthonasal) and flavor (retronasal and taste).

-

Data Analysis: The intensity ratings from the panelists are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in attributes across different concentrations. The results are often visualized using a spider web plot to represent the flavor profile.

Signaling Pathways

The perception of this compound is initiated by its interaction with specific receptors in the olfactory and gustatory systems, triggering a cascade of intracellular events that lead to a neural signal being sent to the brain.

Olfactory Signaling Pathway

The nutty and roasted aroma of this compound is detected by olfactory receptors located in the nasal cavity. While the specific receptor for this compound has not been definitively identified, research on related pyrazines suggests that the olfactory receptor OR5K1 is a key receptor for pyrazines with similar sensory descriptors. The binding of this compound to its receptor initiates a G-protein coupled signaling cascade.

Olfactory transduction cascade initiated by this compound.

Gustatory Signaling Pathway

The mechanism by which the "nutty" and "caramel" taste of this compound is perceived is less well understood than its olfaction. These taste characteristics do not fall into the five primary taste categories (sweet, sour, salty, bitter, and umami) for which the receptor mechanisms are well-established. It is hypothesized that the perception of these complex tastes may involve:

-

Interaction with yet-to-be-identified taste receptors.

-

Modulation of known taste receptors.

-

A complex integration of signals from multiple receptor types in the brain.

Further research is needed to elucidate the specific gustatory signaling pathways involved in the perception of this compound.

Conclusion

This compound is a vital flavor compound that contributes significantly to the desirable sensory profiles of many thermally processed foods. Its characteristic nutty, roasted, and caramellic notes are a result of its interaction with specific olfactory and likely gustatory receptors. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable sensory evaluation of this and other important flavor molecules. While the olfactory signaling pathway for pyrazines is becoming clearer, the precise mechanisms of its taste perception remain an active area of research. A deeper understanding of the sensory characteristics and perception of this compound will continue to be invaluable for the food industry in creating appealing products and for the broader scientific community in unraveling the complexities of flavor science.

References

Toxicological Profile of 2,3-Dimethylpyrazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 2,3-Dimethylpyrazine (CAS No. 5910-89-4), a heterocyclic aromatic compound commonly used as a flavoring agent in food products. The information presented herein is intended to support safety assessments and guide further research in the fields of toxicology and drug development.

Executive Summary

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and a structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Table 1: Acute and Subchronic Oral Toxicity of this compound

| Study Type | Species | Route | Endpoint | Value | Key Findings | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD50 | 613 mg/kg bw | N/A | [1] |

| 90-Day Repeated Dose Oral Toxicity | Rat | Oral | - | - | Mucosal membrane hyperplasia in the large intestine (colon). | [2] |

Table 2: Subchronic Oral Toxicity of 2-ethyl-3,(5 or 6)-dimethylpyrazine (A Structurally Related Compound)

| Study Type | Species | Route | Endpoint | Value | Key Findings | Reference(s) |

| 90-Day Repeated Dose Oral Toxicity | Rat | Oral | NOAEL | 12.5 mg/kg bw/day (both sexes) | No effect level. | [3] |

| 90-Day Repeated Dose Oral Toxicity | Rat | Oral | NOAEL | 17 mg/kg bw/day (male) | No-observed-adverse-effect level. | [3] |

| 18 mg/kg bw/day (female) |

Table 3: Genotoxicity of Pyrazine Derivatives

| Assay Type | Test System | Compound | Result | Reference(s) |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Structurally similar pyrazine derivatives | Non-mutagenic | [3] |

| In Vitro Chromosomal Aberration | Mammalian cells | Structurally similar pyrazine derivatives | Clastogenic | |

| Overall Assessment | - | This compound | Unlikely to have genotoxicity relevant to human health |

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 423)

The acute oral toxicity of this compound, expressed as the median lethal dose (LD50), is determined to assess the short-term lethal effects of a single high dose.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant.

-

Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Based on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days after dosing. Observations are more frequent on the day of dosing.

-

Data Collection: Body weights are recorded weekly. All signs of toxicity, the time of onset, duration, and severity are recorded for each animal. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 value is calculated based on the mortality data.

90-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

-

Test Animals: Young, healthy rats (typically Sprague-Dawley or Wistar strains) of both sexes are used.

-

Group Size: At least 10 males and 10 females per dose group.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality. The lowest dose should not induce any evidence of toxicity.

-

Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

-

Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Ophthalmological Examination: Performed prior to the study and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: A complete gross examination is performed on all animals.

-

Organ Weights: Key organs are weighed.

-

Histopathology: Microscopic examination of a comprehensive set of organs and tissues from the control and high-dose groups. Any target organs identified in the high-dose group are also examined in the lower dose groups.

-

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a test substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

-

Procedure:

-

The tester strains are exposed to the test substance at various concentrations.

-

The bacteria are then plated on a minimal agar medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now grow on the minimal medium) is counted for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Procedure:

-

Cell cultures are exposed to the test substance at a minimum of three concentrations for a defined period.

-

A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the negative control. A substance is considered clastogenic if it produces a statistically significant and dose-dependent increase in the frequency of aberrant cells.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This test detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).

-

Test System: Cultured mammalian cells, similar to the chromosomal aberration test.

-

Procedure:

-

Cells are exposed to the test substance with and without S9 mix.

-

A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

-

Cells are harvested and stained.

-

The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored.

-

-

Data Analysis: A substance is considered genotoxic if it induces a significant and dose-dependent increase in the frequency of micronucleated cells.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound toxicity are not definitively established, its structural similarity to compounds known to influence cell proliferation and cytoskeletal dynamics suggests potential involvement of pathways like the RAS-ERK and RhoA signaling cascades.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyrazine derivatives have been investigated as kinase inhibitors, suggesting a potential for interaction with components of this pathway.

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway.

RhoA Signaling Pathway

The RhoA signaling pathway is a key regulator of the actin cytoskeleton, cell polarity, and cell migration. Its involvement is plausible given the observation of mucosal hyperplasia, which involves changes in cell structure and proliferation.

Figure 2: Simplified RhoA signaling pathway leading to actin stress fiber formation.

Experimental Workflow for Genotoxicity Assessment

A standard battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of a substance.

References

An In-depth Technical Guide to the Biosynthesis of 2,3-Dimethylpyrazine in Bacteria

Abstract

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of many fermented foods and beverages. Among them, 2,3-dimethylpyrazine imparts desirable nutty, roasted, and cocoa-like notes. The microbial biosynthesis of these compounds presents a sustainable and "natural" alternative to chemical synthesis, which often involves harsh conditions and toxic precursors. This guide provides a comprehensive overview of the known and proposed biosynthetic pathways for this compound in bacteria, with a primary focus on model organisms like Bacillus subtilis. It consolidates quantitative production data, details common experimental protocols for analysis, and visualizes the core metabolic pathways and workflows to facilitate further research and application in the food and pharmaceutical industries.

Introduction to Pyrazine Biosynthesis

Alkylpyrazines are widely found in nature and are key flavor components in foods processed by heating, such as roasted coffee and nuts, as well as in fermented products like natto (fermented soybeans) and baijiu.[1][2][3] While their formation was initially attributed primarily to Maillard reactions during thermal processing, there is substantial evidence for their biosynthesis by microorganisms under ambient conditions.[4][5] Bacteria, particularly species from the genus Bacillus, are proficient producers of a variety of alkylpyrazines, including this compound, 2,5-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (TTMP).

Microbial synthesis offers an environmentally friendly pathway using renewable substrates, avoiding the high energy consumption and toxic waste associated with chemical methods. Understanding the specific enzymatic steps and precursor molecules is crucial for optimizing fermentation processes and for the metabolic engineering of strains to enhance the yield of desired pyrazines.

Core Biosynthetic Pathways of this compound

The biosynthesis of C-4 and C-5 α-dicarbonyl compounds, which are the direct precursors to pyrazines, is central to their formation. The primary pathway for this compound is believed to involve the condensation of two molecules of aminoacetone or, more commonly, the reaction between an α-aminoketone and an α-dicarbonyl. In bacteria, these precursors are derived from central carbon and amino acid metabolism.

Precursor Formation: The Role of Pyruvate and Acetoin

The biosynthesis of the carbon backbone for many pyrazines begins with pyruvate, a key intermediate of glycolysis.

-

Formation of α-Acetolactate: The enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is a critical first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) and also serves as a branch point for pyrazine synthesis.

-

Formation of Diacetyl and Acetoin: α-Acetolactate is an unstable compound that can be converted into two key pyrazine precursors:

-

Diacetyl (2,3-Butanedione): Through oxidative decarboxylation, α-acetolactate can be converted to diacetyl.

-

Acetoin (3-Hydroxy-2-butanone): Alternatively, the enzyme α-acetolactate decarboxylase converts α-acetolactate to acetoin. Acetoin can also be formed from diacetyl via the action of diacetyl reductase.

-

The Condensation Reaction

The final step in forming the pyrazine ring is the condensation of the α-dicarbonyl precursor (diacetyl) with an amino donor, typically ammonia or an amino acid, followed by oxidation.

-

Ammonia Condensation: Diacetyl reacts with two molecules of an ammonia donor (e.g., ammonium ions, NH₄⁺, derived from amino acid catabolism) to form an unstable dihydropyrazine intermediate.

-

Oxidation: This intermediate, 2,3-dimethyl-dihydropyrazine, spontaneously oxidizes to form the stable aromatic compound, this compound.

The proposed pathway is visualized in the diagram below.

Quantitative Data on this compound Production

Several studies have quantified the production of various alkylpyrazines by different bacterial strains. Bacillus subtilis, in particular, has been identified as a potent producer. The table below summarizes production data for this compound and other related pyrazines from selected B. subtilis strains isolated from natto.

| Bacterial Strain | This compound (µg/L) | 2-Methylpyrazine (µg/L) | 2,6-Dimethylpyrazine (µg/L) | 2,5-Dimethylpyrazine (mg/L) | 2,3,5-Trimethylpyrazine (mg/L) | 2,3,5,6-Tetramethylpyrazine (mg/L) | Reference |

| B. subtilis BcP4 | 680.4 ± 38.6 | 690.0 ± 40.5 | 1891.0 ± 150.1 | 0.653 ± 0.109 | Not Detected | Not Detected | |

| B. subtilis BcP21 | Not specified | Not specified | Not specified | 4.5 ± 0.4 | 52.6 ± 4.1 | 501.1 ± 35.2 | |

| B. subtilis BcP1 | >300 | >200 | 1265.2 ± 121.2 | 0.178 ± 0.037 | Not Detected | Not Detected |

Data presented as mean ± standard deviation where available.

These results highlight significant strain-dependent variation in pyrazine production profiles. For instance, the B. subtilis BcP4 strain is a strong producer of this compound, whereas the BcP21 strain is predisposed to producing more highly substituted pyrazines like 2,3,5,6-tetramethylpyrazine.

Key Experimental Protocols

The identification and quantification of volatile pyrazines from bacterial cultures require sensitive analytical techniques. The following sections detail common methodologies used in this field.

Bacterial Culture and Fermentation

This protocol is adapted from studies on pyrazine production by B. subtilis.

-

Strain Isolation and Propagation:

-

Isolate bacterial strains from a relevant source (e.g., fermented foods like natto) on a suitable agar medium.

-

Propagate pure colonies in a liquid medium (e.g., LB broth or a specialized fermentation medium) to generate sufficient biomass for inoculation.

-

-

Fermentation for Pyrazine Production:

-

Prepare a fermentation medium. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and potential precursors like L-threonine or acetoin.

-

Inoculate the sterile medium with a standardized amount of bacterial biomass (e.g., 2.5 mg per 100 mL).

-

Incubate the culture under controlled conditions. For B. subtilis, typical conditions are 28°C with shaking at 120 rpm for up to 12 days.

-

Collect samples aseptically at various time points for analysis. A sterile medium control should be run in parallel to distinguish biosynthesized pyrazines from those formed chemically during autoclaving.

-

Pyrazine Analysis by HS-SPME-GC-MS

Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like pyrazines.

-

Sample Preparation (HS-SPME):

-

Transfer a precise volume (e.g., 1.0 g or 5 mL) of the culture supernatant or whole broth into a 20 mL headspace vial.

-

Add an internal standard (e.g., methyl octanoate) for quantification.

-

Seal the vial and equilibrate it in a heated agitator (e.g., 60°C for 15 minutes).

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 50 minutes) to adsorb the volatile analytes.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the hot GC inlet (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

-

Gas Chromatography: Separate the compounds on a capillary column (e.g., HP-5MS). A typical temperature program starts at 40°C, holds for 5 min, then ramps up to 230°C.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer scans a mass range (e.g., 35–400 m/z) to detect the fragments.

-

-

Identification and Quantification:

-

Identify this compound and other analytes by comparing their mass spectra and retention times to those of authentic standards and by matching spectra against a library (e.g., NIST).

-

Quantify the concentration of each pyrazine by comparing its peak area to the peak area of the internal standard and constructing a calibration curve with known standards.

-

The general workflow for this experimental procedure is illustrated below.

Regulation and Optimization

The production of pyrazines is influenced by various factors, including the availability of precursors, culture pH, temperature, and aeration. The expression of key enzymes like acetolactate synthase is tightly regulated within the cell as part of amino acid biosynthetic pathways. Optimization strategies often involve:

-

Precursor Feeding: Supplementing the culture medium with precursors like pyruvate, L-threonine, or acetoin can significantly boost pyrazine yields.

-

Process Parameter Control: Adjusting pH, temperature, and aeration can redirect metabolic flux towards the desired products.

-

Metabolic Engineering: Overexpression of key enzymes (e.g., acetolactate synthase) or deletion of competing pathway genes can enhance the precursor pool and increase final product concentration.

Conclusion and Future Outlook

The biosynthesis of this compound in bacteria is intrinsically linked to central metabolic pathways, particularly glycolysis and amino acid metabolism. While a definitive, universally applicable pathway remains an active area of research, the condensation of diacetyl and an ammonia source stands as the most plausible route. Significant variations in production capabilities among different bacterial strains, such as B. subtilis, suggest a rich potential for strain selection and optimization. Future research should focus on elucidating the specific enzymes involved in the final condensation and oxidation steps, understanding the regulatory networks that govern precursor supply, and applying metabolic engineering strategies to develop robust, high-yield microbial cell factories for the industrial production of natural flavor compounds.

References

- 1. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean [mdpi.com]

2,3-Dimethylpyrazine: A Key Food Odorant - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpyrazine is a volatile heterocyclic organic compound that plays a pivotal role in the aroma profile of a wide array of thermally processed foods. Its characteristic nutty, roasted, and cocoa-like scent contributes significantly to the sensory experience of products such as coffee, roasted nuts, baked goods, and cocoa products. Formed primarily through the Maillard reaction between amino acids and reducing sugars during cooking, the concentration and perception of this compound are critical quality indicators in the food industry. Beyond its role as a flavor compound, emerging research indicates that this compound can elicit physiological responses in humans, influencing the autonomic nervous system and central nervous system activity. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthesis, occurrence in foods, sensory perception, physiological effects, and detailed analytical methodologies.

Chemical Properties and Sensory Profile

This compound (C₆H₈N₂) is a substituted pyrazine with a distinct and potent aroma. Its sensory characteristics are highly valued in the food industry for imparting desirable roasted and nutty notes.

Table 1: Physicochemical and Sensory Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 5910-89-4 | [1] |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Description | Nutty, cocoa, coffee, roasted, potato, meaty, caramel | |

| Odor Threshold in Water | 2,500 ppb (µg/L) |

Occurrence in Food Products

This compound is naturally formed during the heating of food and is a key contributor to the aroma of many cooked products. Its concentration can vary significantly depending on the food matrix, processing conditions (temperature and time), and the precursors available for the Maillard reaction.

Table 2: Concentration of this compound in Various Food Products

| Food Product | Concentration Range | Reference(s) |

| Roasted Coffee | Low concentrations, among the lowest of alkylpyrazines | |

| Roasted Peanuts | Present, but not the most abundant pyrazine | |

| Cocoa Beans/Chocolate | 2.74–15.11 mg/kg | |

| Bread Crust | 25.6 - 85.3 µg/kg (LOD-LOQ) | |

| Roasted Macadamia Nuts | Present and increases with roasting temperature | |

| Roasted Almonds | Contributes to nutty and roasty odors |

Biosynthesis: The Maillard Reaction

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. The specific precursors for this compound are thought to be α-dicarbonyl compounds, such as diacetyl (2,3-butanedione), and amino acids like alanine.

The proposed mechanism involves the Strecker degradation of amino acids, leading to the formation of α-aminoketones. The condensation of two molecules of an α-aminoketone, followed by dehydration and oxidation, results in the formation of the pyrazine ring.

Caption: Formation of this compound via the Maillard Reaction.

Sensory Perception and Olfactory Pathway

The perception of this compound is initiated by its interaction with specific olfactory receptors in the nasal epithelium. The human olfactory receptor OR5K1 has been identified as a specialized receptor for pyrazines, including this compound. Activation of this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade, leading to the perception of its characteristic aroma.

Caption: Olfactory signaling cascade initiated by this compound.

Physiological Effects

Inhalation of this compound has been shown to modulate the autonomic and central nervous systems in humans. Studies have indicated that it can induce a state of physiological relaxation.

Upon inhalation, this compound has been observed to cause an increase in miosis rate and fingertip temperature, suggesting a dominance of the parasympathetic nervous system through the suppression of sympathetic activity. Furthermore, a decrease in the flicker frequency value and a reduction in oxyhemoglobin in the prefrontal cortex have been noted, corroborating its relaxing effect. While some pyrazines have been shown to affect mood, this compound did not demonstrate a significant effect on subjective mood states such as anger-hostility or tension-anxiety in one study.

Experimental Protocols

Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of this compound in food matrices. Optimization may be required for specific sample types.

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Table 3: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Reference(s) |

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) | |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | |

| Extraction Conditions | 65°C for 30 min | |

| GC Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm | |

| Carrier Gas | Helium | |

| Oven Temperature Program | 40°C (5 min), then ramp to 230°C at 4°C/min | |

| Injection Mode | Splitless | |

| Inlet Temperature | 270°C | |

| MS Detector | Ion trap or Quadrupole | |

| Mass Scan Range | m/z 30-350 |

Sensory Analysis: Odor Threshold Determination

The odor threshold is determined as the lowest concentration of a substance that can be detected by a human panel. A common method is the ascending forced-choice triangle test.

-

Panel Selection and Training: Select a panel of trained sensory assessors (typically 10-15 individuals) who have been screened for their olfactory acuity.

-

Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., deionized water or mineral oil) in ascending order of concentration.

-

Test Procedure:

-

Present three samples to each panelist, two of which are blanks (solvent only) and one contains the diluted odorant.

-

The panelist's task is to identify the odd sample.

-

Start with a concentration below the expected threshold and increase the concentration in subsequent trials.

-

-

Data Analysis: The group's detection threshold is calculated as the geometric mean of the individual thresholds, which is the lowest concentration at which a panelist correctly identifies the odd sample in multiple trials.

In Vitro Olfactory Receptor Activation Assay

This protocol describes a method to measure the activation of the OR5K1 receptor by this compound in a heterologous cell system.

-

Cell Culture and Transfection:

-

Culture Hana3A cells (or a similar cell line) in appropriate media.

-

Co-transfect the cells with plasmids encoding the OR5K1 receptor, a G-protein (e.g., Gαolf), and a reporter gene (e.g., luciferase under the control of a cAMP response element).

-

-

Odorant Stimulation:

-

After a suitable incubation period to allow for protein expression, stimulate the transfected cells with various concentrations of this compound.

-

-

Signal Detection:

-

Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Plot the reporter signal as a function of the odorant concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

-

Measurement of Autonomic Nervous System Response

This protocol outlines a general procedure to assess the physiological impact of this compound inhalation.

-

Participant Selection: Recruit healthy, non-smoking volunteers with a normal sense of smell.

-

Experimental Setup:

-

Conduct the experiment in a well-ventilated, odor-free room with controlled temperature and humidity.

-

Use an olfactometer to deliver controlled concentrations of this compound and a blank (clean air) to the participant's nostrils.

-

-

Physiological Monitoring:

-

Continuously record physiological parameters such as heart rate (electrocardiogram - ECG), skin conductance, and respiration rate using wearable sensors or standard physiological monitoring equipment.

-

-

Procedure:

-

Record baseline physiological data while the participant breathes clean air.

-

Present pulses of this compound odorant interspersed with periods of clean air.

-

Record physiological responses during and after odorant presentation.

-

-

Data Analysis:

-

Compare the physiological parameters during odorant exposure to the baseline levels to determine the effect of this compound on the autonomic nervous system.

-

Conclusion

This compound is a fundamentally important odorant that shapes the desirable sensory characteristics of many staple foods. Its formation through the Maillard reaction is a key area of study for food scientists aiming to optimize flavor development. Furthermore, the discovery of its specific olfactory receptor, OR5K1, has opened new avenues for understanding the molecular basis of olfaction. The emerging evidence of its physiological effects suggests that the role of such food odorants may extend beyond sensory perception to influence our well-being. The detailed methodologies provided in this guide offer a foundation for researchers and professionals to further investigate the multifaceted nature of this key food odorant.

References

An In-depth Technical Guide to 2,3-Dimethylpyrazine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylpyrazine is a naturally occurring heterocyclic aromatic compound that plays a significant role in the flavor and aroma of a wide variety of foods and beverages. It is also a molecule of growing interest in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It details the compound's natural occurrence, its formation through the Maillard reaction, and various chemical synthesis methodologies. The guide also summarizes key quantitative data, provides detailed experimental protocols for its synthesis and analysis, and explores its emerging role in biological signaling.

Introduction

This compound (C₆H₈N₂) is a member of the pyrazine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] It is characterized by a distinct nutty, roasted, and cocoa-like aroma, making it a key contributor to the sensory profile of many cooked foods.[2] Beyond its role as a flavor compound, this compound and its derivatives are being investigated for their potential applications in pharmaceuticals and as building blocks for functional materials.[3][4] This guide aims to provide a detailed technical resource for professionals interested in the chemistry and biological activity of this multifaceted molecule.

Discovery and History

The history of pyrazines dates back to the mid-19th century, with early chemists exploring nitrogen-containing heterocyclic compounds. While the first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1855, the specific discovery of this compound is less definitively documented in a single seminal publication. Its identification is closely tied to the study of food chemistry and the Maillard reaction in the 20th century.

Key milestones in the broader history of pyrazine synthesis that paved the way for understanding compounds like this compound include:

-

1876: The Staedel–Rugheimer pyrazine synthesis. This method involved the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which then condensed and oxidized to a pyrazine.[2]

-

1879: The Gutknecht pyrazine synthesis. This method is also based on the self-condensation of α-ketoamines.

The systematic study of food aromas, particularly those developed during roasting and cooking, led to the isolation and identification of numerous alkylpyrazines, including this compound. Its presence was confirmed in a wide array of thermally processed foods, establishing its importance as a key flavor compound.

Natural Occurrence and Formation

This compound is widespread in nature, primarily as a product of the Maillard reaction and Strecker degradation, which occur when amino acids and reducing sugars are heated together. This reaction is responsible for the browning and characteristic flavors of many cooked foods.

Table 1: Natural Occurrence of this compound in Various Foods

| Food Product | Concentration Range | Reference |

| Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | |

| Cocoa | Present | |

| Roasted Peanuts | Present | |

| Baked Potatoes | Present | |

| Fried Bacon | Present | |

| Soy Sauce | Present |

The primary pathway for the formation of this compound in food is through the Maillard reaction. The key precursors are amino acids and α-dicarbonyl compounds, such as glyoxal and methylglyoxal, which are formed from the degradation of sugars. The proposed mechanism involves the condensation of two α-aminocarbonyl intermediates to form a dihydropyrazine, which is then oxidized to the stable aromatic pyrazine.

Caption: Maillard reaction pathway for the formation of this compound.

Chemical Synthesis

Several synthetic routes have been developed for the production of this compound in a laboratory setting. A common and efficient method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Synthesis from 2,3-Butanedione and Ethylenediamine

A widely used laboratory-scale synthesis involves the reaction of 2,3-butanedione (diacetyl) with ethylenediamine. The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2,3-Butanedione and Ethylenediamine

This protocol is adapted from a patented synthetic method.

Materials:

-

Ethylenediamine

-

2,3-Butanedione (Diacetyl)

-

95% Ethanol

-

Potassium hydroxide

-

Metal oxide catalyst (e.g., Manganese dioxide)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a reactor equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

-

Cool the mixture to 0°C with stirring.

-

Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol to the cooled mixture while maintaining stirring.

-

After the addition is complete, heat the mixture to reflux for 30 minutes.

-

Cool the solution slightly and add potassium hydroxide and a metal oxide catalyst.

-

Heat the mixture to reflux again and maintain for 18 hours with continuous stirring.

-

After cooling, filter to remove the catalyst.

-

Distill the filtrate to recover the ethanol.

-

Extract the residue with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Filter the dried solution and distill under reduced pressure, collecting the fraction at 75-78°C.

-

Further fractional distillation can be performed to obtain highly pure this compound.

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma. Its physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Boiling Point | 155-157 °C | |

| Density | ~1.00 g/mL at 20°C | |

| Refractive Index | ~1.507 at 20°C | |

| Solubility | Soluble in water and organic solvents | |

| CAS Number | 5910-89-4 |

The sensory properties of this compound are of great importance in the food industry. Its odor threshold is a key parameter in determining its impact on the flavor of a product.

Table 3: Sensory Properties of this compound

| Property | Description | Reference |

| Odor Description | Nutty, cocoa, coffee, roasted, potato-like | |

| Odor Threshold in Water | 2,500 ppb |

Analytical Methods

The primary analytical technique for the identification and quantification of this compound in various matrices is gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Quantitative Analysis of this compound in Coffee by GC-MS

This protocol is a generalized procedure based on published methods.

Sample Preparation (Solid Phase Microextraction - SPME):

-

Weigh a known amount of finely ground coffee into a headspace vial.

-

Add a known amount of an internal standard (e.g., a deuterated pyrazine analog).

-

Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time to allow volatiles to equilibrate in the headspace.

-

Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

GC-MS Analysis:

-

Gas Chromatograph:

-

Injector: Splitless mode, 250°C.

-

Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compare the mass spectrum and retention time of the analyte with that of a pure standard of this compound.

-

Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve to determine the concentration.

-

Biological Activity and Signaling Pathways

Recent research has begun to explore the biological effects of this compound beyond its sensory properties. Studies have shown that inhalation of this compound can affect the autonomic nervous system in humans.

Specifically, exposure to the odor of this compound has been shown to increase parasympathetic nervous system activity, leading to physiological relaxation. This is evidenced by an increase in miosis rate and fingertip temperature, along with a decrease in oxyhemoglobin in the prefrontal cortex.

Caption: Effect of this compound on the Autonomic Nervous System.

The precise molecular mechanisms underlying these effects are still under investigation. However, it is hypothesized that olfactory receptors in the nasal cavity detect the this compound molecules, initiating a signaling cascade that is transmitted to the central nervous system, ultimately modulating the balance of the autonomic nervous system. Further research is needed to identify the specific receptors and downstream signaling pathways involved.

Applications

The primary application of this compound is as a flavoring agent in the food and beverage industry. Its nutty and roasted notes are used to enhance the flavor of a wide range of products, including baked goods, confectionery, savory snacks, and beverages.

Beyond its use as a flavorant, the pyrazine ring is a scaffold of interest in medicinal chemistry. Pyrazine derivatives have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While this compound itself is not currently used as a therapeutic agent, it serves as a valuable starting material for the synthesis of more complex, biologically active molecules.

Conclusion

This compound is a molecule with a rich history intertwined with the development of food chemistry. From its origins as a key component of the Maillard reaction to its industrial production as a vital flavoring agent, its importance is well-established. Emerging research into its biological effects on the human nervous system opens up new avenues for investigation and potential applications in areas such as aromatherapy and functional foods. This technical guide provides a solid foundation for researchers and professionals seeking to understand and utilize the unique properties of this compound. Further exploration of its molecular signaling pathways and potential therapeutic applications will undoubtedly continue to be a fruitful area of scientific inquiry.

References

Spectroscopic Analysis of 2,3-Dimethylpyrazine: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2,3-dimethylpyrazine, a key aroma compound found in various foods and a significant molecule in chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Molecular Structure

This compound (C₆H₈N₂) is a heterocyclic aromatic compound with the following structure:

IUPAC Name: this compound[1] Molecular Formula: C₆H₈N₂[1] Molecular Weight: 108.14 g/mol [2] CAS Number: 5910-89-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 8.27 | Singlet | Pyrazine ring C-H |

| 2.54 | Singlet | Methyl group (-CH₃) |

| 2.53 | Singlet | Methyl group (-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 152.62 | Pyrazine ring C-N |

| 141.33 | Pyrazine ring C-H |